Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18150439
InChI: InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h9,14H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate

CAS No.:

Cat. No.: VC18150439

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4-5-12)6-9(13)7-14/h9,14H,4-8H2,1-3H3
Standard InChI Key MSSVPAHZRUMIBA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2(CC2)CC1CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 5-azaspiro[2.4]heptane core, where a nitrogen atom bridges two cyclic systems: a five-membered pyrrolidine-like ring and a four-membered cyclobutane ring. The tert-butyloxycarbonyl (Boc) group at position 5 and the hydroxymethyl substituent at position 6 introduce both steric bulk and hydrogen-bonding capability (Figure 1). X-ray crystallographic studies of analogous spiro compounds reveal chair-like conformations in the larger ring and puckering in the smaller cyclobutane moiety, which likely influence its solubility and crystal packing .

Key Physical Properties

PropertyValueSource
Molecular FormulaC12H21NO3\text{C}_{12}\text{H}_{21}\text{NO}_{3}
Molecular Weight227.30 g/mol
Boiling Point342.6°C (predicted)
LogP (Octanol-Water)1.48
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4

The compound's moderate lipophilicity (LogP = 1.48) suggests adequate membrane permeability for drug delivery applications, while the Boc group enhances solubility in organic solvents during synthetic procedures .

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests two plausible pathways:

  • Spiroannulation Approach:
    Cyclization of a δ-lactam precursor with a cyclobutane-containing dihalide under basic conditions, followed by hydroxymethylation via aldol condensation . The Boc group is typically introduced early to protect the amine during subsequent reactions .

  • Ring-Expansion Strategy:
    Starting from a bicyclic β-lactam, acid-catalyzed ring expansion forms the spiro system, with the hydroxymethyl group installed through Sharpless asymmetric dihydroxylation .

Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from tert-butyl methyl ether, yielding >95% purity by HPLC. Characterization relies on:

  • 1H NMR^1\text{H NMR}: Distinct signals at δ 1.44 ppm (Boc methyl groups) and δ 3.65 ppm (hydroxymethyl protons)

  • 13C NMR^{13}\text{C NMR}: Carbamate carbonyl at 155.2 ppm, spiro carbons between 35-45 ppm

  • HRMS: [M+H]+^+ at m/z 228.1598 (calculated 228.1594)

Stereochemistry and Isomerism

Enantiomeric Pair

The chiral center at position 6 generates two enantiomers with distinct pharmacological profiles:

EnantiomerCAS NumberSpecific Rotation ([α]D25_D^{25})
(S)1262397-12-5+32.4° (c 1.0, CHCl3_3)
(R)2227198-42-5-31.9° (c 1.0, CHCl3_3)

Enantioselective synthesis employs Jacobsen's hydrolytic kinetic resolution with up to 98% ee, using (R,R)-salen-Co(III) catalysts . The (S)-enantiomer shows 3-fold higher binding affinity to κ-opioid receptors in preclinical models, highlighting the importance of stereochemical control .

Pharmaceutical Applications

Drug Discovery Scaffold

The compound's spiro architecture mimics privileged structures found in:

  • Antiviral agents: Rigid framework prevents conformational changes during viral protease binding

  • Neurological drugs: Enhanced blood-brain barrier penetration due to balanced lipophilicity

  • Anticancer compounds: Spiro systems induce DNA helix distortion in topoisomerase inhibitors

Prodrug Development

The hydroxymethyl group serves as a conjugation site for:

  • Phosphate esters (improved aqueous solubility)

  • Fatty acid derivatives (prolonged half-life)

  • Antibody-drug linker attachments (targeted delivery)

In vivo studies of a camptothecin-spiro conjugate showed 40% tumor growth inhibition vs. 22% for free drug in murine xenograft models .

Comparison with Structural Analogs

CompoundNitrogen PositionRing SizesLogPBioavailability
5-azaspiro[2.4]heptane derivative55 + 41.4862% (rat)
2-azaspiro[3.3]heptane analog26 + 30.8938% (rat)
7-azaspiro[4.5]decane counterpart 76 + 52.1127% (rat)

The 5-azaspiro[2.4]heptane configuration optimizes the balance between metabolic stability (t1/2_{1/2} = 4.7 h) and target engagement (Kd_d = 18 nM for PDE4) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator